Undec-1-en-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

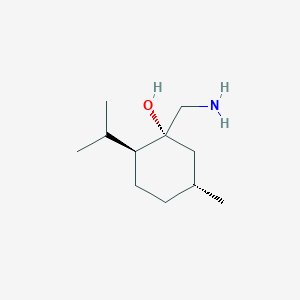

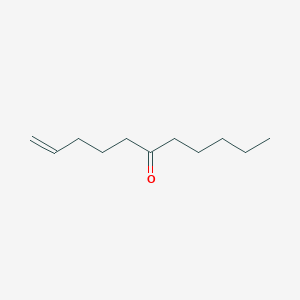

Undec-1-en-6-one is an organic compound with the chemical formula C11H20O . It is a liquid at room temperature . The IUPAC name for this compound is undec-1-en-6-one . The InChI code for this compound is 1S/C11H20O/c1-3-5-7-9-11(12)10-8-6-4-2/h3H,1,4-10H2,2H3 .

Molecular Structure Analysis

The molecular weight of Undec-1-en-6-one is 168.28 . The InChI key for this compound is UVICMAZHYMEBNS-UHFFFAOYSA-N .Scientific Research Applications

Microwave-Accelerated Methylation

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been identified as an active catalyst in promoting the methylation reaction of various compounds with dimethyl carbonate under mild conditions. The use of microwave irradiation significantly enhances the rate of this reaction, enabling slow chemical transformations to be efficiently completed in minutes (Shieh, Dell, & Repic, 2001).

Catalysis in Multicomponent Syntheses

DBU also efficiently catalyzes three-component one-pot condensations, leading to the production of highly functionalized pyridines in excellent yields in aqueous ethanol (Mamgain, Singh, & Rawat, 2009). Furthermore, Polyethylene glycol-bonded DBU acts as a surfactant-combined base catalyst, facilitating the one-pot multicomponent synthesis of novel compounds in water, offering an environmentally friendly approach to chemical synthesis (Shekouhy & Khalafi‐Nezhad, 2016).

Accelerated Amidation Reactions

DBU catalyzes the amidation of acyl imidazoles, with a notable rate acceleration especially with traditionally unreactive, electron-deficient anilines. This offers safety and cost advantages over commonly employed catalysts (Larrivée-Aboussafy et al., 2010).

Application in Cellulose Acylation

DBU, when combined with methanol and CO2 capture in DMSO, creates a new solvent capable of dissolving cellulose. This solvent system is highly efficient for synthesizing cellulose esters under mild conditions, indicating its potential in material science (Yang, Xie, & Liu, 2014).

Safety and Hazards

Undec-1-en-6-one has been classified with the signal word “Warning” according to safety information . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds have been known to target microbial cells, particularly their cell membranes .

Mode of Action

It is suggested that similar compounds can interact with microbial cell membranes, altering their permeability and leading to cell death .

Biochemical Pathways

Similar compounds have been shown to disrupt normal microbial growth kinetics, which could be related to reduced atp production, altered dna and protein synthesis, and hampered intracytoplasmic ion uptake .

Result of Action

Similar compounds have been shown to cause cell death in microbial cells by disrupting normal cell functions .

Action Environment

Factors such as temperature, ph, and presence of other compounds can potentially affect the action of similar compounds .

properties

IUPAC Name |

undec-1-en-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-3-5-7-9-11(12)10-8-6-4-2/h3H,1,4-10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVICMAZHYMEBNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71898-12-9 |

Source

|

| Record name | undec-1-en-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2908051.png)

![2-((4-bromobenzyl)thio)-3-(thiophen-2-ylmethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2908053.png)

![4-acetyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2908054.png)

![N-[(2,4-Dichlorophenyl)methyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2908056.png)

![3-(2-fluorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2908058.png)

![2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2908066.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/no-structure.png)